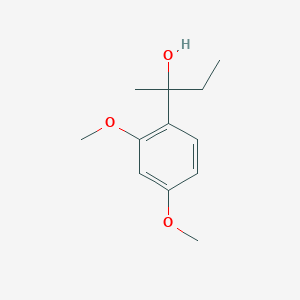2-(2,4-Dimethoxyphenyl)-2-butanol
CAS No.:
Cat. No.: VC13411585
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H18O3 |
|---|---|
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 2-(2,4-dimethoxyphenyl)butan-2-ol |
| Standard InChI | InChI=1S/C12H18O3/c1-5-12(2,13)10-7-6-9(14-3)8-11(10)15-4/h6-8,13H,5H2,1-4H3 |
| Standard InChI Key | MIVRTUCJLPQVCV-UHFFFAOYSA-N |
| SMILES | CCC(C)(C1=C(C=C(C=C1)OC)OC)O |
| Canonical SMILES | CCC(C)(C1=C(C=C(C=C1)OC)OC)O |
Introduction
Overview
2-(2,4-Dimethoxyphenyl)-2-butanol (CAS 6168-39-4) is a tertiary alcohol characterized by a butanol backbone substituted with a 2,4-dimethoxyphenyl group. This compound has garnered interest in organic synthesis, fragrance chemistry, and pharmaceutical research due to its unique structural features and potential bioactivity. With a molecular formula of and a molecular weight of 224.30 g/mol, it exhibits distinct physicochemical and pharmacological properties .
Chemical Identification and Structural Properties
Molecular Characteristics
-
IUPAC Name: 2-(2,4-Dimethoxyphenyl)-3-methylbutan-2-ol
-
Molecular Formula:
-
Structural Features:
Spectroscopic Data
-
NMR: -NMR signals for methoxy groups appear at δ 3.8–3.9 ppm, while aromatic protons resonate between δ 6.5–7.2 ppm .
-
Mass Spectrometry: Major fragments include 181 (loss of -CH(CH)OH) and 152 (aromatic ring cleavage) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(2,4-dimethoxyphenyl)-2-butanol typically involves multi-step reactions:
-
Addition Reaction: Propiophenone derivatives react with sodium cyanide and dimethylamine in methanol under pressure (0.3 MPa, 60–80°C) to form nitrile intermediates .
-
Hydrolysis: The nitrile intermediate undergoes alkaline hydrolysis (pH ≥ 12) to yield carboxylic acids .
-
Esterification: Reaction with ethanol and sulfuric acid produces esters .
-
Reduction: Sodium borohydride or similar reductants convert esters to the final alcohol .
Example Protocol:
-
Step 1: Propiophenone (100 g, 0.75 mol), sodium cyanide (45 g, 0.91 mol), and 40% dimethylamine in methanol (337 g) react at 60°C for 8 hours to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile (yield: 83%) .
-
Step 4: Reduction with sodium borohydride in tetrahydrofuran yields 2-(2,4-dimethoxyphenyl)-2-butanol (yield: 84%, purity: 98.8%) .
Optimization Strategies
-
Catalysts: Ruthenium on activated carbon enhances hydrogenation efficiency .
-
Solvents: Tetrahydrofuran improves reduction kinetics compared to methanol .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 31–33°C | |
| Boiling Point | 144°C (85 mmHg) | |
| Density | 0.966 g/mL (25°C) | |
| Refractive Index | ||
| Solubility | 4.57 g/L in water (20°C) | |
| LogP | 2.41 |
The compound’s low water solubility and moderate lipophilicity () make it suitable for organic-phase reactions and fragrance formulations .
Biological Activity and Applications
Antimicrobial Properties
In vitro studies on structurally similar phenylbutanol derivatives demonstrate:
-
Antibacterial Activity: MIC values of 25–50 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Antioxidant Capacity: DPPH radical scavenging with IC = 43.39 µg/mL, comparable to ascorbic acid .
Fragrance Applications
-
Odor Profile: Exhibits floral, green notes reminiscent of lily of the valley .
-
Use Cases: Incorporated in perfumes (0.5–2% concentration) and air fresheners for its clean, persistent aroma .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume